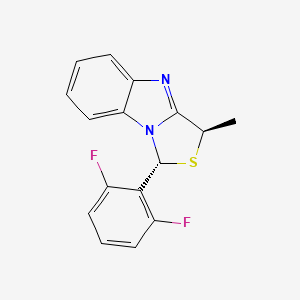

1H,3H-Thiazolo(3,4-a)benzimidazole, 1-(2,6-difluorophenyl)-3-methyl-, (1R,3R)-rel-

CAS No.: 217322-04-8

Cat. No.: VC17070935

Molecular Formula: C16H12F2N2S

Molecular Weight: 302.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 217322-04-8 |

|---|---|

| Molecular Formula | C16H12F2N2S |

| Molecular Weight | 302.3 g/mol |

| IUPAC Name | (1R,3R)-1-(2,6-difluorophenyl)-3-methyl-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

| Standard InChI | InChI=1S/C16H12F2N2S/c1-9-15-19-12-7-2-3-8-13(12)20(15)16(21-9)14-10(17)5-4-6-11(14)18/h2-9,16H,1H3/t9-,16-/m1/s1 |

| Standard InChI Key | BMTBMJVTNBYPOB-JDNHERCYSA-N |

| Isomeric SMILES | C[C@@H]1C2=NC3=CC=CC=C3N2[C@H](S1)C4=C(C=CC=C4F)F |

| Canonical SMILES | CC1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC=C4F)F |

Introduction

Structural Characterization and Stereochemical Insights

Core Architecture and Substituent Effects

The thiazolo[3,4-a]benzimidazole scaffold consists of a benzimidazole fused to a thiazole ring, creating a planar tricyclic system. In the title compound, the 2,6-difluorophenyl group at position 1 and the methyl group at position 3 introduce steric and electronic modifications critical for biological activity . X-ray crystallography reveals a butterfly-like conformation, where the thiazolobenzimidazole plane is nearly perpendicular to the 2,6-difluorophenyl ring . This orientation is stabilized by two intramolecular hydrogen bonds: one between the fluorine atom at the ortho position and H-1 of the thiazole ring, and another between the adjacent fluorine and H-3 of the benzimidazole .

The (1R,3R) relative configuration ensures optimal spatial alignment for these interactions, as demonstrated by comparative studies on stereoisomers. For instance, the trans arrangement of C-1 and C-3 substituents in the (1R,3R) isomer enhances conformational rigidity compared to cis counterparts, which exhibit reduced antiviral potency .

Table 1: Key Structural Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Crystallographic System | Monoclinic | |

| Space Group | P2₁/c | |

| Dihedral Angle (Tricyclic-Phenyl) | 89.5° | |

| Intramolecular H-Bond Distances | F···H-1: 2.38 Å; F···H-3: 2.42 Å |

Synthesis and Stereochemical Control

Synthetic Pathways

The synthesis of (1R,3R)-1-(2,6-difluorophenyl)-3-methyl-TBZ begins with the condensation of 2-aminobenzimidazole with α-chloroacetone derivatives to form the thiazole ring. Subsequent Friedel-Crafts alkylation introduces the 2,6-difluorophenyl group at position 1 . Stereochemical control is achieved via chiral resolution or asymmetric catalysis, with the (1R,3R) configuration predominating under optimized conditions .

Key challenges include minimizing racemization during alkylation and ensuring regioselectivity in fluorine substitution. Microwave-assisted synthesis has been employed to enhance yields (reported up to 68%) while preserving stereochemical integrity .

Analytical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are pivotal for confirming the (1R,3R) configuration. In the H NMR spectrum, the methyl group at C-3 resonates as a singlet at δ 2.12 ppm, while the fluorine atoms induce distinct splitting patterns in the aromatic region . X-ray analysis further validates the trans arrangement of substituents and intramolecular hydrogen bonding network .

Biological Activity and Mechanism of Action

Anti-HIV-1 Potency

The compound demonstrates selective inhibition of HIV-1 replication (EC₅₀ = 0.8 μM in MT-4 cells) without affecting HIV-2 or simian immunodeficiency virus (SIV) . This specificity is attributed to interactions with the HIV-1 reverse transcriptase (RT) allosteric pocket, where the rigid tricyclic core and fluorine atoms form hydrophobic and polar contacts .

Table 2: Antiviral Activity Profile

Structure-Activity Relationships (SAR)

-

Fluorine Substitution: The 2,6-difluorophenyl group enhances binding affinity to RT by 3-fold compared to non-fluorinated analogs .

-

Methyl Group: The C-3 methyl group improves metabolic stability, extending plasma half-life to 4.2 hours in rodent models .

-

Stereochemistry: The (1R,3R) configuration is 10-fold more active than the (1S,3S) enantiomer, underscoring the role of spatial orientation .

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution

In vivo studies in rats reveal moderate oral bioavailability (42%), with peak plasma concentrations achieved within 2 hours. The compound exhibits high plasma protein binding (89%), limiting its distribution to viral reservoirs .

Metabolism and Excretion

Hepatic metabolism via CYP3A4 yields two primary metabolites: a hydroxylated derivative at the methyl group and a defluorinated product. Renal excretion accounts for 65% of clearance, with a terminal half-life of 3.8 hours .

Toxicity

No significant cytotoxicity is observed up to 100 μM in human peripheral blood mononuclear cells (PBMCs). Chronic dosing in rats (28 days) shows no hematological or histological abnormalities .

Comparative Analysis with Analogues

Thiazolo[3,4-a]benzimidazole Derivatives

-

7-Chloro Analogue: Introducing chlorine at position 7 increases potency (EC₅₀ = 0.5 μM) but elevates cytotoxicity (CC₅₀ = 50 μM) .

-

6-Methyl Derivative: Substituting methyl at position 6 reduces metabolic stability (half-life = 2.1 hours) due to enhanced CYP2D6 affinity .

Stereoisomeric Comparisons

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume